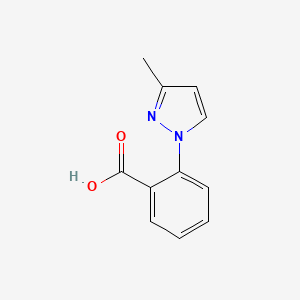

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Synthesis and Applications

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of a vast array of chemical compounds. nih.gov Its derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The pyrazole nucleus is a key pharmacophore in numerous commercially available drugs, underscoring its importance in medicinal chemistry. researchgate.net Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals, such as pesticides and herbicides, and in materials science for the development of dyes and luminescent compounds. nih.govresearchgate.net The versatility of the pyrazole ring stems from its unique electronic properties and the ability to engage in various chemical transformations, making it an attractive target for synthetic chemists.

Role of Benzoic Acid Moieties in Designing Functionalized Organic Compounds

The benzoic acid moiety, an aromatic carboxylic acid, is another fundamental building block in organic synthesis. It serves as a precursor for a wide range of functionalized organic compounds and is a common structural feature in many biologically active molecules. nih.gov The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical structures. japsonline.com Furthermore, the aromatic ring of benzoic acid can be substituted at various positions, allowing for the fine-tuning of the molecule's steric and electronic properties. This adaptability makes the benzoic acid moiety an invaluable tool in the design of compounds with specific functions, from pharmaceuticals to polymers.

Specific Research Focus on 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its Structural Analogs

The compound 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a specific embodiment of the pyrazole-benzoic acid scaffold that has garnered significant research interest. Its structure, featuring a methyl-substituted pyrazole ring linked to a benzoic acid at the ortho position, provides a unique spatial arrangement of functional groups. Researchers have synthesized and investigated a variety of structural analogs of this compound to explore their potential in medicinal chemistry.

For instance, studies have shown that derivatives of the pyrazole-benzoic acid core exhibit potent antimicrobial and anticancer activities. The substitution patterns on both the pyrazole and the benzoic acid rings have been systematically varied to establish structure-activity relationships (SAR). This research has led to the identification of compounds with significant inhibitory effects against various cancer cell lines and microbial strains.

Below is a data table summarizing the anticancer activity of selected 2-(pyrazol-1-yl)benzoic acid analogs against different cancer cell lines.

Table 1: Anticancer Activity of Selected 2-(Pyrazol-1-yl)benzoic Acid Analogs

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| A-1 | H | H | H | HCT-116 | >100 | nih.gov |

| A-2 | 4-NO2 | H | H | HCT-116 | 4.2 | nih.gov |

| A-3 | H | 3-CH3 | H | MCF-7 | 5.21 | nih.gov |

| A-4 | H | H | 4-F | A549 | 23.7 | nih.gov |

Another area of active investigation is the antimicrobial potential of these compounds. The following table presents the minimum inhibitory concentration (MIC) values of some 4-(pyrazol-1-yl)benzoic acid derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of Selected 4-(Pyrazol-1-yl)benzoic Acid Analogs

| Compound ID | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| B-1 | H | H | H | S. aureus | >64 | publishatcj.com |

| B-2 | 3-Cl | H | H | S. aureus | 6.25 | publishatcj.com |

| B-3 | H | 4-F | H | B. subtilis | 12.5 | publishatcj.com |

| B-4 | H | 3,5-(CF3)2 | H | E. faecalis | 0.78 | publishatcj.com |

Contextualization within Fused Heterocyclic Systems and Bifunctional Ligands

The strategic placement of the pyrazole and carboxylic acid groups in 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the benzoic acid moiety can react with the pyrazole ring or adjacent functional groups to form novel polycyclic structures. prepchem.com These fused systems, such as pyrazolo[1,5-a]quinazolines, often exhibit unique photophysical properties and enhanced biological activities compared to their non-fused counterparts. prepchem.com

Furthermore, the presence of both a nitrogen-containing heterocycle (pyrazole) and a carboxylic acid group allows 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid to act as a bifunctional ligand in coordination chemistry. researchgate.net The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of a variety of metal-organic frameworks (MOFs) and coordination complexes. researchgate.net These materials have potential applications in catalysis, gas storage, and as novel therapeutic agents. The ability to act as a versatile ligand opens up another dimension for the application of this pyrazole-benzoic acid scaffold in materials science and inorganic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGNIDQETDJEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020703-44-9 | |

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Organic Transformations

Direct Synthetic Routes to 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its Isomers

The direct synthesis of the target compound and its isomers can be achieved through several strategic approaches, primarily involving the formation of the N-aryl bond between the pyrazole (B372694) and benzoic acid moieties or the construction of the pyrazole ring from a benzoic acid-containing precursor.

Condensation reactions are a cornerstone for the synthesis of N-arylpyrazoles. Two primary strategies are employed: the reaction of a pre-formed pyrazole with an activated benzoic acid derivative, and the cyclocondensation of a hydrazine-substituted benzoic acid with a 1,3-dicarbonyl compound.

One of the most prominent methods is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an N–H containing heterocycle. wikipedia.orgorganic-chemistry.org In this approach, 3-methyl-1H-pyrazole is reacted with a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, in the presence of a copper catalyst (e.g., CuI), a ligand (such as a diamine or phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄). acs.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern advancements have introduced milder conditions using catalytic copper, various ligands, and more efficient solvent systems, sometimes enhanced by methods like ultrasonic irradiation to reduce reaction times significantly. nih.govresearchgate.net

| Parameter | Description | Examples |

| Aryl Halide | Reactivity typically follows the order I > Br > Cl. Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org | 2-iodobenzoic acid, 2-bromobenzoic acid |

| Copper Source | Can be copper metal, copper(I) salts (CuI, CuBr), or copper(II) salts. nih.gov | CuI, Cu₂O, CuO nanoparticles |

| Ligand | Used to stabilize the copper catalyst and facilitate the coupling. | 1,10-phenanthroline, N,N'-dimethylethylenediamine, pyridine-2-aldoxime (B213160) acs.orgnih.gov |

| Base | Required to deprotonate the pyrazole N-H. | K₂CO₃, K₃PO₄, Cs₂CO₃ acs.org |

| Solvent | High-boiling polar solvents are common. | DMF, NMP, DMSO, Toluene wikipedia.orgacs.org |

An alternative condensation strategy involves building the pyrazole ring from a benzoic acid precursor. For instance, 2-hydrazinobenzoic acid can be reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), in a cyclocondensation reaction. This reaction, typically catalyzed by acid, first forms a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring directly attached to the benzoic acid at the desired position. This method provides excellent regiocontrol for the formation of the 1,3-disubstituted pyrazole isomer. A similar approach has been used to synthesize related pyrazole-based benzene (B151609) sulfonamides from chalcones and 4-hydrazinobenzenesulfonamide. nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more starting materials. mdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. For the synthesis of pyrazole-containing systems, a common MCR involves the condensation of a hydrazine (B178648), a 1,3-dicarbonyl compound (or a synthetic equivalent), and an aldehyde. mdpi.com

While a direct MCR for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is not commonly reported, the principles can be readily adapted. A hypothetical three-component reaction could involve 2-hydrazinobenzoic acid, a β-ketoester like ethyl acetoacetate, and an aldehyde. The initial reaction between the hydrazine and the β-ketoester would form the pyrazolone (B3327878) core, which could then participate in further reactions. The development of MCRs is a key area in modern organic synthesis, and such strategies are valuable for creating libraries of substituted pyrazoles for various applications. mdpi.com

Advanced Functionalization and Derivatization Strategies

Once the core 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid structure is synthesized, its chemical properties can be fine-tuned through advanced functionalization and derivatization. These modifications can be directed at the pyrazole ring, the benzoic acid moiety, or both, leading to the creation of novel structures with tailored characteristics.

The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions. The C4 and C5 positions of the 1,3-disubstituted pyrazole ring are common sites for functionalization.

| Reaction Type | Reagents and Conditions | Position Targeted |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C4 |

| Nitration | HNO₃/H₂SO₄ | C4 |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | C4 |

| C-H Arylation | Palladium catalyst, aryl halide, acid additive nih.gov | C5 |

Direct C-H functionalization using transition-metal catalysis has emerged as a powerful tool for introducing aryl or alkyl groups without the need for pre-functionalized starting materials. nih.gov For example, palladium-catalyzed direct arylation can selectively introduce substituents at the C5 position of the pyrazole ring. These reactions provide access to a wide range of functionalized pyrazoles in a single step, offering a more efficient alternative to traditional cross-coupling methods that require halogenated pyrazole precursors.

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide array of chemical transformations. These modifications are crucial for structure-activity relationship (SAR) studies and for developing prodrugs.

Common derivatizations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields esters. This modification can increase lipophilicity.

Amidation: Conversion of the carboxylic acid to an acid chloride (using reagents like SOCl₂ or (COCl)₂) followed by reaction with a primary or secondary amine produces amides. This is a key transformation for building larger molecules and is frequently used in medicinal chemistry.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. The corresponding aldehyde can be synthesized from the ester or acid chloride via partial reduction.

Further Reactions of Derivatives: Aldehydes derived from the benzoic acid moiety can undergo further reactions, such as reductive amination with anilines, to generate diverse amine derivatives, a strategy employed in the synthesis of various bioactive pyrazole compounds. researchgate.net

The 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid scaffold is an excellent precursor for the synthesis of fused polycyclic heterocyclic systems through intramolecular cyclization reactions. The proximity of the carboxylic acid group to the pyrazole ring allows for the formation of a new ring, leading to rigid, planar structures often found in pharmaceuticals and functional materials.

For example, if a nucleophilic group (like -NH₂ or -OH) is introduced at the C5 position of the pyrazole ring, an intramolecular condensation with the carboxylic acid group can lead to the formation of a pyrazolo[1,5-a]pyrimidinone system or a related fused heterocycle. Alternatively, intramolecular Friedel-Crafts-type reactions can occur where the carboxylic acid (or its activated form) acylates the C5 position of the pyrazole ring, particularly if the ring is electron-rich. A similar strategy has been demonstrated where the Ullmann condensation of 2-chlorobenzoic acids with 2-aminothiazoles leads directly to the fused 5H- nih.govresearchgate.netthiazolo[2,3-b]quinazolin-5-one system. researchgate.net These intramolecular cyclizations are powerful methods for building molecular complexity from a relatively simple precursor. researchgate.net

Catalytic Approaches and Reaction Condition Optimization

The formation of the N-aryl bond between the pyrazole ring and the benzoic acid moiety is a key step in the synthesis of the target molecule. Metal-promoted cross-coupling reactions are among the most powerful tools for achieving this transformation. Various transition metals, including copper, palladium, rhodium, and ruthenium, have been shown to effectively catalyze the formation of N-arylpyrazoles. organic-chemistry.orgmdpi.comnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method. This reaction typically involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, this would involve reacting 3-methyl-1H-pyrazole with a 2-halobenzoic acid derivative. Inexpensive copper sources like Cu₂O can serve as the promoter, with air acting as a green oxidant. organic-chemistry.org Copper(I) iodide has also been utilized in domino C-N coupling hydroamination reactions to prepare pyrazoles. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and highly efficient alternative. These reactions are known for their broad substrate scope and tolerance of various functional groups. nih.gov The synthesis could involve coupling 3-methyl-1H-pyrazole with 2-bromobenzoic acid or 2-iodobenzoic acid using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Rhodium and Ruthenium-Catalyzed Reactions: While less common than copper and palladium for this specific transformation, rhodium and ruthenium catalysts also play a role in pyrazole synthesis. For instance, rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.org Ruthenium complexes have been used to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles. organic-chemistry.org These methods highlight the diverse catalytic systems available for constructing the core pyrazole structure.

A summary of common metal catalysts in pyrazole synthesis is presented below.

| Metal Catalyst | Typical Reaction Type | Substrates | Key Features |

| Copper (Cu) | Ullmann Condensation, C-N Coupling | Pyrazole, Aryl Halide | Cost-effective, robust, often requires high temperatures. organic-chemistry.org |

| Palladium (Pd) | Buchwald-Hartwig Amination | Pyrazole, Aryl Halide/Triflate | High efficiency, broad substrate scope, mild conditions. nih.gov |

| Rhodium (Rh) | Addition-Cyclization | Hydrazines, Alkynes | Forms substituted pyrazoles under mild conditions. organic-chemistry.org |

| Ruthenium (Ru) | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | High selectivity, generates water and hydrogen as byproducts. organic-chemistry.org |

Additives are non-reactant substances that, when added to a reaction mixture, can significantly enhance reaction rates, yields, and selectivity. In the synthesis of N-aryl pyrazoles, common additives include bases, ligands, and phase-transfer catalysts.

Bases: The choice of base is critical in metal-catalyzed cross-coupling reactions. It serves to deprotonate the pyrazole N-H, making it a more effective nucleophile, and to neutralize the hydrogen halide formed during the reaction. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Organic bases such as triethylamine (B128534) (Et₃N) are also employed. organic-chemistry.org The strength and solubility of the base can influence the reaction outcome.

Ligands: In palladium-catalyzed reactions, ligands are essential for stabilizing the metal center, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and influencing regioselectivity. Phosphine-based ligands, such as those used in Buchwald-Hartwig amination, are common. For copper-catalyzed reactions, N,N'-dimethylethan-1,2-diamine is an example of a ligand that can facilitate the coupling process. nih.gov

Other Catalytic Additives: In some synthetic routes, other additives can act as catalysts or co-catalysts. For example, ammonium (B1175870) acetate (B1210297) has been used to catalyze the formation of pyrazole derivatives through tandem reactions. uran.ua In certain contexts, acids like acetic acid can be used to direct the regioselectivity of a reaction. organic-chemistry.org The use of a phase-transfer catalyst can be beneficial in reactions involving immiscible phases, improving the interaction between reactants.

The method of energy input can dramatically affect the outcome of a chemical synthesis. A comparison between conventional heating and modern techniques like microwave irradiation reveals significant differences in reaction times, yields, and energy efficiency.

Conventional Heating: Traditional synthesis typically involves heating a reaction mixture to reflux using an oil bath or heating mantle. This method provides bulk heating to the solution. While effective, it can lead to longer reaction times, potential side product formation due to prolonged exposure to high temperatures, and inefficient energy transfer. scielo.br

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This technique allows for rapid, uniform, and precise temperature control. ijprdjournal.com The direct interaction of microwaves with polar molecules in the reaction mixture leads to a significant acceleration of reaction rates. researchgate.net For pyrazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. scielo.brdergipark.org.tr This efficiency makes MAOS an attractive, green alternative to conventional methods. ijprdjournal.comscielo.br

The following table compares the two heating methods for pyrazole synthesis based on reported findings. scielo.brdergipark.org.tr

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., 20 hours) | Minutes (e.g., 2-10 minutes) dergipark.org.tr |

| Energy Input | Indirect, slow, non-uniform | Direct, rapid, uniform ijprdjournal.com |

| Product Yield | Moderate to Good | Often significantly improved scielo.br |

| Side Products | Higher potential due to long reaction times | Reduced due to shorter reaction times |

| Work-up | Can be more complex | Often simpler and easier scielo.br |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, confirm the connectivity between the benzoic acid and 3-methyl-pyrazole moieties.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The signals are assigned based on their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integral values. The spectrum of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid displays distinct signals for the aromatic protons of the benzoic acid ring, the heterocyclic protons of the pyrazole (B372694) ring, the methyl group protons, and the acidic proton of the carboxyl group.

The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its deshielded nature and hydrogen bonding. The protons on the benzoic acid ring exhibit complex splitting patterns (multiplets) in the aromatic region (typically 7.0-8.5 ppm) due to spin-spin coupling with neighboring protons. The two protons on the pyrazole ring appear as distinct doublets, and the methyl group protons appear as a sharp singlet further upfield.

Table 1: ¹H NMR Chemical Shift Assignments for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~13.0 | Broad Singlet | 1H |

| Ar-H (Benzoic Acid) | 7.50 - 8.20 | Multiplet | 4H |

| Pyrazole-H5 | ~7.7 | Doublet | 1H |

| Pyrazole-H4 | ~6.3 | Doublet | 1H |

| -CH₃ | ~2.3 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis and Correlation Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid shows signals for the carbonyl carbon, the aromatic carbons, the pyrazole ring carbons, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is typically found in the range of 165-175 ppm. The carbons of the benzoic acid and pyrazole rings appear in the aromatic/heteroaromatic region (110-150 ppm). The methyl carbon signal is observed at a much higher field (upfield), typically around 10-20 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~167 |

| Pyrazole-C3 | ~151 |

| Pyrazole-C5 | ~141 |

| Ar-C (Benzoic Acid) | 125 - 140 |

| Pyrazole-C4 | ~110 |

| -CH₃ | ~14 |

Multi-dimensional NMR Techniques (e.g., HMQC, HMBC, HSQC) for Structural Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would show a cross-peak between the pyrazole proton at ~6.3 ppm and the carbon at ~110 ppm (Pyrazole H4-C4), the proton at ~7.7 ppm and the carbon at ~141 ppm (Pyrazole H5-C5), and the methyl protons at ~2.3 ppm with the methyl carbon at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). chemicalbook.com This is particularly useful for connecting the two ring systems. Key HMBC correlations would be expected between the pyrazole H5 proton (~7.7 ppm) and the benzoic acid carbon to which the pyrazole ring is attached (C2 of the benzoic acid). Correlations between the methyl protons (~2.3 ppm) and the pyrazole carbons C3 (~151 ppm) and C4 (~110 ppm) would firmly establish the position of the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Vibrational Mode Assignments for the Pyrazole and Benzoic Acid Moieties

The IR and Raman spectra of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid are characterized by vibrations originating from the carboxylic acid, the benzene (B151609) ring, and the pyrazole ring.

Benzoic Acid Moiety: The most prominent IR band for the carboxylic acid is the C=O (carbonyl) stretching vibration, which typically appears as a strong, sharp band around 1700 cm⁻¹. rsc.org The O-H stretch is also highly characteristic, appearing as a very broad band in the 2500-3300 cm⁻¹ region, which is indicative of strong hydrogen bonding. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Pyrazole Moiety: The pyrazole ring exhibits its own set of characteristic vibrations. C=N and C=C stretching modes within the heterocyclic ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net The C-H stretching of the pyrazole ring protons also contributes to the signals above 3000 cm⁻¹. The methyl group has characteristic C-H stretching and bending vibrations around 2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Table 3: Key Vibrational Mode Assignments for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium (IR, Raman) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Very Strong (IR) |

| C=C / C=N stretch (Aromatic/Pyrazole) | 1400 - 1610 | Medium-Strong (IR, Raman) |

Analysis of Hydrogen Bonding and Molecular Conformation through Vibrational Shifts

In the solid state, benzoic acid and its derivatives typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the vibrational spectrum. The O-H stretching vibration of the carboxylic acid is the most sensitive probe for hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this vibration would appear as a relatively sharp band around 3500 cm⁻¹. However, in the dimeric form, the strong O-H···O hydrogen bond causes this band to broaden significantly and shift to a much lower frequency (2500-3300 cm⁻¹). rsc.org

The position of the C=O stretching band is also affected. Hydrogen bonding weakens the C=O double bond slightly, resulting in a shift to a lower wavenumber (e.g., from ~1760 cm⁻¹ in a monomer to ~1700 cm⁻¹ in a dimer). These spectral features strongly support the presence of intermolecular hydrogen bonding, which dictates the molecular conformation and packing in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid (C₁₁H₁₀N₂O₂), the exact molecular weight is 202.0742 g/mol .

While an experimental mass spectrum for this specific compound is not available, a plausible fragmentation pattern can be predicted based on the fragmentation of benzoic acids and pyrazole derivatives. Upon electron ionization, the molecule would form a molecular ion [M]⁺ at m/z 202. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion [M-OH]⁺ at m/z 185.

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to an [M-H₂O]⁺ peak at m/z 184, although this is often more prevalent in ortho-substituted benzoic acids.

Loss of the carboxyl group (•COOH): Cleavage of the C-C bond between the benzene ring and the carboxylic acid group would produce a significant ion at m/z 157, corresponding to the [M-COOH]⁺ fragment.

Formation of the benzoyl cation: Loss of the entire pyrazolyl group could lead to a fragment at m/z 105.

Cleavage leading to the phenyl cation: Subsequent loss of carbon monoxide (CO) from the m/z 105 fragment would yield the phenyl cation [C₆H₅]⁺ at m/z 77, a characteristic peak for many benzene derivatives.

Fragments from the pyrazole ring: Ions corresponding to the methyl-pyrazole moiety could also be observed.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As no published crystal structure for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid could be located, the following sections describe the type of information that would be obtained from such an analysis.

Determination of Crystal System, Space Group, and Unit Cell Parameters

An SCXRD experiment would first determine the fundamental crystallographic parameters. These parameters define the size, shape, and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. For organic molecules similar in structure, common crystal systems include monoclinic and triclinic. nih.govnih.govcardiff.ac.uk The analysis would yield precise values for the unit cell dimensions (a, b, c) and the angles between them (α, β, γ), along with the crystal's space group, which describes the symmetry elements within the unit cell.

Table 1: Hypothetical Crystallographic Data Presentation This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Calculated from cell parameters |

| Z | Number of molecules per unit cell |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Table 2: Example of Bond Length and Angle Data This table is for illustrative purposes only and does not represent experimental data.

| Bond/Angle | Type | Value (Å or °) |

| N1-N2 | Bond Length | e.g., ~1.37 Å |

| C7-C8 | Bond Length | e.g., ~1.48 Å |

| C11=O2 | Bond Length | e.g., ~1.22 Å |

| N2-N1-C7 | Bond Angle | e.g., ~118° |

| C8-C7-N1 | Bond Angle | e.g., ~121° |

| C2-C7-N1-N2 | Torsional Angle | Value would be determined |

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular forces. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the most significant interaction would likely be strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers, a common and highly stable supramolecular synthon for carboxylic acids. nih.gov

Other potential interactions that would be investigated include:

π-π Stacking: Face-to-face or offset stacking between the aromatic pyrazole and/or benzene rings of neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the carboxyl group.

C-H···π Interactions: Interactions where a C-H bond points towards the electron-rich face of an aromatic ring.

The analysis would precisely measure the distances and angles of these interactions, revealing the supramolecular architecture of the crystal.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) from an SCXRD experiment. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

No Publicly Available Computational Studies on 2-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Following an exhaustive search of scientific literature, it has been determined that there are no publicly available computational chemistry or theoretical modeling studies specifically focused on the compound 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid . Consequently, the generation of a detailed article adhering to the requested outline on its quantum chemical calculations and molecular dynamics simulations is not possible at this time.

The requested article structure necessitated in-depth research findings and data tables for highly specific computational analyses, including:

Density Functional Theory (DFT) for geometry optimization and electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and charge transfer investigations.

Molecular Electrostatic Potential (MEP) Mapping for identifying reactive sites.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis .

Prediction of Spectroscopic Parameters such as NMR chemical shifts and vibrational frequencies.

Molecular Dynamics (MD) Simulations for conformational analysis and dynamic behavior.

While computational studies on structurally similar compounds, such as other pyrazole derivatives and benzoic acid analogues, are present in scientific literature, the strict requirement to focus solely on "2-(3-methyl-1H-pyrazol-1-yl)benzoic acid" cannot be met. The creation of a scientifically accurate and informative article as per the detailed instructions is contingent on the existence of such dedicated research. Without this foundational data, any attempt to generate the specified content would result in speculation or the presentation of irrelevant findings, thereby failing to meet the core requirements of the request.

Researchers and chemists interested in the computational properties of this specific molecule would likely need to perform novel theoretical studies to generate the necessary data.

Computational Chemistry and Theoretical Modeling of 2 3 Methyl 1h Pyrazol 1 Yl Benzoic Acid

Molecular Docking Studies for Ligand-Target Interactions (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, might interact with a biological target, typically a protein or enzyme. While specific docking studies on 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid are not extensively documented in publicly available literature, the general methodology for pyrazole (B372694) and benzoic acid derivatives is well-established.

These studies typically involve the use of software like AutoDock to predict the binding affinity and interaction patterns between the ligand and the active site of a target protein. For instance, in studies of similar benzoic acid derivatives, carbonic anhydrase II has been used as a target protein to assess inhibitory potential. niscpr.res.in The theoretical binding mode is determined by calculating the binding energy, with more negative values indicating a more favorable interaction. The interactions are then visualized to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds. For a compound like 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole nitrogen atoms and the carboxylic acid group would be expected to be key sites for hydrogen bonding within a protein's active site.

Table 1: Representative Binding Energies of Pyrazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Pyrazole Derivative | Carbonic Anhydrase II | 3FFP | -9.4 |

| Pyrazolylphenanthroimidazole | B-cell lymphoma 2 | Not Specified | -9.04 rsc.org |

| 3,5-dimethyl-pyrazole derivative | Human colorectal adenocarcinoma cell line | 5JRQ | -8.528 researchgate.net |

Note: The data in this table is for illustrative purposes and represents findings for other pyrazole-containing compounds, not 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Structure Prediction and Positional Variance Quantification in NMR Crystallography

NMR crystallography is an emerging field that integrates solid-state NMR spectroscopy with computational methods to determine the three-dimensional structure of crystalline materials. A key aspect of this technique is the ability to not only predict a structure but also to quantify the uncertainties in atomic positions, known as positional variance. nih.gov

A methodology for quantifying these uncertainties combines molecular dynamics (MD) simulations and density functional theory (DFT) calculations with experimental and computational chemical shift data. nih.gov This approach has been demonstrated on a related compound, 4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid (AZD8329), highlighting its applicability to pyrazole-benzoic acid derivatives. nih.gov The process allows for the determination of the average positional accuracy as well as the isotropic and anisotropic positional accuracy for each atom in the crystal structure. For example, in a study on cocaine, this method determined a positional RMSD of 0.17 Å, which was significantly more precise than that obtained from single-crystal X-ray diffraction. nih.gov

This level of detail is crucial for understanding the dynamics and disorder within a crystal lattice, which can influence the material's physical and chemical properties. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, applying such a method would provide a highly refined crystal structure with quantified confidence levels for each atomic position.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. Pyrazole derivatives have been a subject of such theoretical investigations due to their potential for exhibiting significant NLO responses. researchgate.net

The prediction of NLO properties involves calculating the first hyperpolarizability (β), a measure of the second-order NLO response. These calculations are typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The results of these calculations can indicate whether a molecule is a good candidate for NLO applications. For pyrazole derivatives, the presence of electron-donating and electron-accepting groups can enhance the NLO response. In 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole ring can act as an electron donor, while the benzoic acid moiety can act as an acceptor, a feature that is often associated with enhanced NLO properties.

Table 2: Theoretical NLO Properties of a Representative Pyrazole Derivative

| Property | Value |

| Dipole Moment (μ) | 4.3785 Debye |

| Mean First Hyperpolarizability (β) | 1.39 x 10⁻³⁰ esu |

Note: The data in this table is based on DFT calculations for a different pyrazole derivative and is provided for illustrative purposes. researchgate.net The specific NLO properties of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid would require dedicated computational analysis.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights

Reaction Pathways and Intermediate Formation in the Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is most commonly achieved through an N-arylation reaction, specifically a copper-catalyzed cross-coupling reaction, often referred to as the Ullmann condensation or Ullmann coupling. acs.org This method involves the reaction of 3-methyl-1H-pyrazole with a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-bromobenzoic acid. organic-chemistry.org The reaction is facilitated by a copper catalyst, typically copper(I) iodide (CuI), and often requires the presence of a ligand and a base. organic-chemistry.orgresearchgate.net

The reaction mechanism, while not definitively established for all systems, is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. acs.org The key steps are outlined below:

Formation of a Copper-Pyrazolate Complex: The reaction is initiated by the deprotonation of 3-methyl-1H-pyrazole by the base, followed by coordination to the Cu(I) catalyst to form a copper(I)-pyrazolate complex. This complex is a key reactive intermediate. acs.org

Oxidative Addition: The 2-halobenzoic acid then undergoes oxidative addition to the copper(I)-pyrazolate complex. This step involves the insertion of the copper center into the carbon-halogen bond of the aryl halide, forming a transient, high-energy copper(III) intermediate. acs.org

Reductive Elimination: The final step is the reductive elimination from the copper(III) complex. This step forms the new carbon-nitrogen bond, yielding the final product, 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, and regenerating the active copper(I) catalyst, which can then enter another catalytic cycle. acs.org

Ligands, such as diamines or amino acids like L-proline, play a crucial role by stabilizing the copper intermediates and increasing the reaction rate and yield. organic-chemistry.orgresearchgate.net The choice of solvent, base, and temperature are also critical parameters that need to be optimized to achieve high efficiency. organic-chemistry.org While other methods for pyrazole (B372694) synthesis exist, such as the Knorr pyrazole synthesis from hydrazines and 1,3-dicarbonyl compounds, the Ullmann-type N-arylation is the most direct pathway for constructing the specific pyrazole-benzoic acid linkage. ijraset.combritannica.commdpi.com

Understanding Tautomerism and its Impact on Reactivity and Properties of Pyrazole-Benzoic Acid Systems

Tautomerism is a fundamental characteristic of pyrazole systems that significantly influences their reactivity. nih.govresearchgate.net For an unsymmetrically substituted precursor like 3-methyl-1H-pyrazole, prototropic tautomerism occurs, where a proton can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between two distinct tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. beilstein-journals.orgresearchgate.net

This equilibrium is typically rapid in solution, and the relative population of each tautomer is influenced by several factors, including the nature of the substituents and the solvent. researchgate.netresearchgate.net Generally, electron-donating substituents like a methyl group tend to favor the tautomer where the substituent is at the C3 position. researchgate.net

The existence of this tautomeric equilibrium has a direct impact on the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Since N-arylation can occur at either of the pyrazole's nitrogen atoms, the reaction of 3-methyl-1H-pyrazole with 2-halobenzoic acid can potentially lead to two different regioisomeric products:

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid (from reaction at N1 of the 3-methyl tautomer)

2-(5-methyl-1H-pyrazol-1-yl)benzoic acid (from reaction at N1 of the 5-methyl tautomer)

Achieving regioselectivity for the desired 3-methyl isomer is a key challenge. Traditional cross-coupling methods often favor arylation at the less sterically hindered nitrogen atom. nih.gov However, modern synthetic strategies can control the regioselectivity by carefully selecting the catalyst and ligands, which can steer the reaction toward the more sterically hindered nitrogen if desired. nih.gov Once the aryl group is attached to a nitrogen atom, the tautomerism is "fixed" in the final product, but the initial reactivity of the pyrazole is dictated by this tautomeric interplay. researchgate.net

Transformations Involving the Carboxylic Acid Group and the Pyrazole Nitrogen Atoms

The functional groups of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid offer distinct opportunities for chemical transformations.

Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for derivatization. It can readily undergo a variety of classical transformations, including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. nih.gov

Amidation: Coupling with a primary or secondary amine, often using a coupling agent, produces an amide. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. nih.gov

Reduction: Strong reducing agents can reduce the carboxylic acid to a primary alcohol.

Acyl Halide Formation: Treatment with reagents like thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives.

Pyrazole Nitrogen Atoms: The two nitrogen atoms of the pyrazole ring have distinct chemical roles in the final molecule.

N1 Atom: This nitrogen is tertiary, being part of the N-aryl bond. It is generally unreactive unless conditions are harsh enough to cleave the N-C bond.

N2 Atom: This nitrogen possesses a lone pair of electrons and is considered the basic center of the molecule. ijraset.com While its basicity is reduced due to the delocalization of the lone pair within the aromatic pyrazole ring, it can still be protonated by strong acids or act as a coordination site for metal ions. mdpi.com This site is a potential target for electrophilic attack, such as alkylation, though this would lead to the formation of a positively charged pyrazolium (B1228807) salt.

Cleavage Reactions and Stability Studies of the Pyrazole-Benzoic Acid Linkage

The linkage between the pyrazole ring and the benzoic acid ring is an N-aryl bond (a specific type of C-N bond). Such bonds are generally characterized by high stability. The pyrazole ring is an aromatic, electron-rich heterocycle, and the lone pair of the N1 nitrogen atom participates in the aromatic system of the phenyl ring, imparting partial double-bond character to the C-N bond and strengthening it. mdpi.com

Cleavage Reactions: Cleavage of the pyrazole-benzoic acid C-N bond is not a trivial transformation and would likely require harsh chemical conditions. While specific degradation studies on this exact molecule are not widely reported, cleavage of robust N-aryl bonds typically involves:

Reductive Cleavage: Using strong reducing agents or specific catalytic hydrogenation conditions.

Oxidative Cleavage: Under harsh oxidative conditions, though this would likely degrade other parts of the molecule as well.

Transition-Metal-Catalyzed C-N Bond Activation: Certain specialized catalytic systems are designed to activate and cleave otherwise inert C-N bonds, but these are not standard laboratory procedures.

In the context of typical organic synthesis and for most applications, the pyrazole-benzoic acid linkage is considered a stable and robust connection.

Coordination Chemistry of 2 3 Methyl 1h Pyrazol 1 Yl Benzoic Acid As a Ligand

Ligand Design Principles for Pyrazole-Carboxylate Systems

The design of ligands containing both pyrazole (B372694) and carboxylate groups, such as 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, is predicated on several key principles aimed at constructing functional coordination polymers and metal-organic frameworks. The pyrazole group offers a versatile N-donor site, which can engage in various coordination modes, including monodentate, bidentate, and bridging interactions. The carboxylate group, on the other hand, provides a robust O-donor site capable of forming strong bonds with a wide range of metal ions and exhibiting multiple coordination modes (monodentate, bidentate chelating, and bridging).

The combination of these two functional groups within a single molecule allows for the creation of ligands with tunable electronic and steric properties. The relative orientation of the pyrazole and carboxylate moieties, dictated by the benzoic acid backbone in 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, plays a crucial role in determining the geometry of the resulting metal complexes and the dimensionality of the coordination polymers. The methyl group on the pyrazole ring can also influence the steric hindrance around the metal center, affecting the coordination number and geometry.

Furthermore, the presence of both a hydrogen bond donor (the pyrazole N-H in its tautomeric form, although in the specified compound the nitrogen is substituted) and acceptor sites, along with the carboxylate group, facilitates the formation of intricate hydrogen-bonding networks. These non-covalent interactions are instrumental in stabilizing the crystal packing and directing the self-assembly of higher-dimensional supramolecular architectures. The interplay between the coordination bonds and these weaker interactions is a cornerstone of crystal engineering with this class of ligands.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent or solvent mixture, often under solvothermal or hydrothermal conditions. The choice of reaction conditions, such as temperature, pH, and the metal-to-ligand molar ratio, can significantly influence the final product's structure and dimensionality.

Characterization of the resulting materials is crucial to understanding their structure and properties. Standard analytical techniques include single-crystal X-ray diffraction, which provides definitive structural information, powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to probe the coordination environment of the carboxylate group, and thermogravimetric analysis (TGA) to assess thermal stability.

Transition Metal Complexes (e.g., Copper(II), Cobalt(II), Zinc(II))

While specific studies on the coordination complexes of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid with Cu(II), Co(II), and Zn(II) are not extensively documented in the reviewed literature, insights can be drawn from related systems. For instance, the synthesis of a copper(II) complex with the analogous ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid was achieved by reacting the ligand with CuCl2·2H2O brieflands.com. This suggests that a similar direct reaction could be employed for the title compound.

For Co(II) and Zn(II), solvothermal reactions are a common method for preparing coordination polymers with pyrazole-carboxylate ligands. These reactions often yield crystalline materials suitable for single-crystal X-ray diffraction studies. The resulting complexes can range from discrete mononuclear or polynuclear species to one-, two-, or three-dimensional coordination polymers.

Crystal Engineering of Coordination Networks

The principles of crystal engineering are central to the design of coordination networks with pyrazole-carboxylate ligands. By systematically varying the ligand's substituents, the metal ion, and the reaction conditions, it is possible to control the topology and properties of the resulting framework.

In the context of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the relative positions of the pyrazole and carboxylate groups on the benzene (B151609) ring are fixed, which can lead to more predictable coordination behavior compared to more flexible ligands. The formation of hydrogen bonds and π-π stacking interactions between the aromatic rings are expected to play a significant role in the assembly of the final supramolecular structure. The choice of metal ion is also critical; for example, the preference of Zn(II) for tetrahedral coordination and Cu(II) for Jahn-Teller distorted octahedral geometries will influence the resulting network topology.

Binding Modes and Coordination Geometries of the Pyrazole-Benzoic Acid Ligand

The 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid ligand can adopt several binding modes upon coordination to a metal center. The pyrazole ring typically coordinates through its unsubstituted nitrogen atom, acting as a monodentate N-donor. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The combination of these functionalities allows the ligand to act as a versatile building block for coordination compounds.

In a study of a copper(II) complex with a similar ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, the ligand acts as a bidentate N,N'-chelating ligand through the pyridine and pyrazole nitrogen atoms, while the carboxylate group does not directly coordinate to the copper center but is involved in hydrogen bonding brieflands.com. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a common coordination mode would involve the pyrazole nitrogen and one or both oxygen atoms of the carboxylate group, leading to the formation of stable chelate rings.

The coordination geometry around the metal center is determined by the number of coordinated ligands and their binding modes. For transition metals like Cu(II), Co(II), and Zn(II), common geometries include tetrahedral, square planar, and octahedral. In coordination polymers, the ligand can bridge multiple metal centers, leading to extended network structures.

To illustrate potential coordination parameters, the following table presents hypothetical data based on typical values observed in similar pyrazole-carboxylate metal complexes.

| Metal Ion | Coordination Number | Geometry | Donor Atoms | Bond Length (M-N) (Å) | Bond Length (M-O) (Å) |

| Cu(II) | 6 | Distorted Octahedral | N, O | 2.0 - 2.2 | 1.9 - 2.5 |

| Co(II) | 6 | Octahedral | N, O | 2.1 - 2.3 | 2.0 - 2.2 |

| Zn(II) | 4 | Tetrahedral | N, O | 2.0 - 2.1 | 1.9 - 2.1 |

Note: This table is illustrative and based on general observations for similar classes of compounds, as specific crystallographic data for complexes of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid were not available in the searched literature.

Molecular Mechanisms of Biological Activities and Structure Activity Relationships Sar

Investigation of Molecular Targets and Pathways

The biological effects of this compound and its analogs can be traced to their ability to modulate specific enzymes, interact with cellular structures, and influence metabolic pathways.

Anti-inflammatory Activity: The anti-inflammatory properties of many pyrazole (B372694) derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX enzymes are central to the inflammatory process as they catalyze the production of prostaglandins (B1171923) from arachidonic acid. ijpsjournal.comnih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.gov

The structural characteristics of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid are reminiscent of selective COX-2 inhibitors like Celecoxib, which features a 1,5-diaryl pyrazole scaffold. nih.govnih.govnih.gov The mechanism of these inhibitors involves blocking the active site of the COX-2 enzyme, thereby preventing prostaglandin (B15479496) synthesis and reducing inflammation. ijpsjournal.com The presence of the benzoic acid group is also significant, as it is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. acs.org Structure-activity relationship (SAR) studies on pyrazole derivatives have shown that the substitution patterns on the pyrazole and phenyl rings are critical for both potency and selectivity of COX-2 inhibition. ijpsjournal.comnih.gov

Anti-diabetic Activity: The anti-diabetic potential of pyrazole derivatives often involves the inhibition of key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.net These enzymes are responsible for breaking down complex carbohydrates into monosaccharides in the digestive tract. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to better management of postprandial hyperglycemia. nih.gov

Studies on related pyrazolobenzothiazine derivatives have demonstrated potent, competitive inhibition of both α-glucosidase and α-amylase. nih.gov The mechanism involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The inhibitory concentration (IC₅₀) values for one such synthetic pyrazolobenzothiazine compound highlight this potent activity. nih.gov

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

| α-glucosidase | 3.91 | Competitive |

| α-amylase | 8.89 | Competitive |

Table 1: In vitro enzyme inhibition data for a synthetic pyrazolobenzothiazine derivative, demonstrating a potential anti-diabetic mechanism for related pyrazole compounds. Data sourced from nih.gov.

Beyond enzyme inhibition, a key molecular mechanism for the antimicrobial action of some pyrazole-benzoic acid derivatives is the disruption of the bacterial cell membrane. mdpi.comacs.org This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.comnih.gov

This mechanism has been confirmed through various assays. For instance, flow cytometry and protein leakage assays have demonstrated that certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives permeabilize the cell membrane. mdpi.com Furthermore, studies using the SYTO-9/propidium iodide (BacLight) assay on potent pyrazole-derived hydrazones confirmed their ability to disrupt the membrane integrity of bacteria like Acinetobacter baumannii. acs.org This direct action on the cell membrane represents a significant advantage, as it can be effective against drug-resistant bacterial strains. acs.org

Pyrazole derivatives can influence metabolic diseases like diabetes through multifaceted mechanisms beyond direct enzyme inhibition. researchgate.net They have been shown to modulate key biological processes related to glucose homeostasis and insulin (B600854) signaling.

One mechanism involves the activation of glucokinase, a crucial enzyme in glucose sensing in pancreatic β-cells and hepatocytes. researchgate.net Another pathway is through the agonistic activity at peroxisome proliferator-activated receptors (PPAR-α and γ), which are nuclear receptors that play a central role in regulating lipid and glucose metabolism. researchgate.neteurekaselect.com

Furthermore, specific pyrazole carboxamide derivatives have been found to stimulate glucose-stimulated insulin secretion (GSIS). researchgate.net Deeper mechanistic studies revealed that this action is mediated by the activation of the pancreatic and duodenal homeobox 1 (PDX-1), a key transcription factor in β-cell function and insulin gene expression. researchgate.net The same compounds were also shown to enhance glucose uptake in muscle cells (C2C12 myotubes), indicating an improvement in insulin sensitivity at the peripheral tissues. researchgate.net

In Vitro Studies on Specific Biomolecular Interactions

Cellular and molecular assays provide direct evidence of the biological activities of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its analogs, elucidating their specific interactions with biomolecules.

While the initial prompt mentioned DNA photocleavage, extensive research points to a more prominent molecular mechanism for the antimicrobial activity of pyrazole derivatives: the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govacs.org These enzymes are essential for bacterial DNA replication, repair, and transcription, making them excellent targets for antibacterial agents. acs.orgnih.gov

Numerous studies have identified pyrazole-containing compounds, including pyrazole-thiazole hybrids and benzimidazole-pyrazoles, as potent inhibitors of these enzymes. nih.govmdpi.com The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for replication, leading to a bactericidal effect. nih.govnih.gov Some pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including clinically isolated quinolone-resistant strains. acs.org

In addition to topoisomerase inhibition, some pyrazole derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and amino acids in bacteria. By targeting these fundamental enzymes, pyrazole derivatives can exert a potent and broad-spectrum antibacterial effect. nih.gov

The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are commonly evaluated using cellular assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used method. nih.govnih.govsemanticscholar.org This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and growth inhibition following exposure to a test compound. semanticscholar.org

A range of pyrazole-based compounds have demonstrated significant cytotoxicity against various human cancer cell lines. Structure-activity relationship studies indicate that the nature and position of substituents on the pyrazole and associated phenyl rings heavily influence the anticancer potency. nih.gov For example, the presence of groups like dimethylamino, methyl, or bromo on the phenyl ring has been correlated with enhanced cytotoxic effects in specific cancer cell lines. nih.gov The data from these assays are typically reported as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class / Specific Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| Pyrazoline derivative (18h) | HL60 | Leukemia | 8.99 |

| Pyrazoline derivative (18g) | MDA-MB-231 | Breast | 4.07 |

| Pyrazoline derivative (18g) | MCF-7 | Breast | 11.7 |

| 3,5-diphenyl-1H-pyrazole | CFPAC-1 | Pancreatic | 61.7 |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | Breast | 81.48 |

Table 2: Representative in vitro cytotoxicity (IC₅₀) values for various pyrazole derivatives against human cancer cell lines, as determined by the MTT assay. Data sourced from nih.govnih.gov.

The screening of pyrazole derivatives has identified compounds with promising activity against pancreatic, breast, and leukemia cell lines, underscoring the potential of this chemical scaffold in the development of new anticancer agents. nih.govnih.gov

Antioxidant and Anti-inflammatory Mechanisms

The chemical scaffold of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid integrates two key pharmacophores, a pyrazole ring and a benzoic acid moiety, both of which are known to contribute to antioxidant and anti-inflammatory activities through various molecular mechanisms. While direct studies on this specific compound are not extensively detailed in publicly available literature, the mechanisms can be inferred from research on analogous structures.

Antioxidant Mechanisms:

The antioxidant potential of pyrazole derivatives is often attributed to their ability to act as free radical scavengers. The mechanism typically involves the donation of a hydrogen atom from the pyrazole ring or its substituents to neutralize reactive oxygen species (ROS), thereby breaking the radical chain reaction. The presence of the methyl group on the pyrazole ring can enhance this activity through electron-donating effects, which stabilize the resulting radical.

Studies on related pyrazolone (B3327878) compounds, such as edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), have demonstrated potent free radical scavenging activity. mdpi.comnih.gov The antioxidant capacity is influenced by the compound's ability to form stable, less reactive radicals after donating a hydrogen atom. The anionic form of such compounds can be significantly more reactive towards radicals. nih.gov The antioxidant mechanism can be evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where the decrease in absorbance indicates the radical scavenging capacity. For some pyrazole derivatives, the IC50 values for DPPH scavenging have been reported to be in the micromolar range, indicating significant antioxidant potential. nih.gov

Anti-inflammatory Mechanisms:

The anti-inflammatory properties of compounds containing pyrazole and benzoic acid moieties are frequently linked to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. mdpi.com

Derivatives of pyrazole have been shown to exhibit significant anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. nih.govmdpi.com The inhibition of pro-inflammatory cytokines like TNF-α and IL-6, as well as the reduction of prostaglandin E2 (PGE2) levels, are also key mechanisms through which these compounds exert their anti-inflammatory effects. researchgate.net

Systematic Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be systematically modulated by altering its chemical structure. The following sections detail the structure-activity relationships (SAR) based on findings from related pyrazole and benzoic acid derivatives.

Impact of Substituent Variation on Molecular Interactions and Potency

Substituents on the Pyrazole Ring:

Methyl Group Position: The position of the methyl group on the pyrazole ring is significant. In 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the methyl group is at the 3-position. Shifting this group to other positions (e.g., 4 or 5) would alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target enzymes.

Introduction of Other Functional Groups: Replacing the methyl group with other substituents, such as halogens, methoxy (B1213986) groups, or larger alkyl groups, can significantly impact activity. For instance, the introduction of lipophilic substituents on the pyrazole ring has been shown in some series to enhance antibacterial activity, a related biological effect. nih.gov In a series of pyrazole-based inhibitors, the introduction of a cyclopentyl moiety maintained high activity, whereas methyl or benzyl (B1604629) groups led to a decrease.

Substituents on the Benzoic Acid Ring:

Position of the Pyrazolyl Moiety: The ortho-position of the pyrazolyl group relative to the carboxylic acid is a key structural feature. This arrangement influences the molecule's conformation and its ability to form intramolecular hydrogen bonds, which can affect its binding to target proteins.

Additional Substituents: The addition of further substituents to the benzoic acid ring can modulate its electronic properties and lipophilicity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the pKa of the carboxylic acid and influence its interaction with receptor sites.

The following table presents hypothetical SAR data for analogous pyrazole-benzoic acid derivatives to illustrate the impact of substituent variation on anti-inflammatory activity.

| Compound ID | R1 (on Pyrazole) | R2 (on Benzoic Acid) | Anti-inflammatory Activity (IC50, µM) |

| A | 3-CH₃ | H | Reference |

| B | 5-CH₃ | H | Lower |

| C | 3-CF₃ | H | Higher |

| D | 3-CH₃ | 4-Cl | Higher |

| E | 3-CH₃ | 4-OCH₃ | Lower |

This table is illustrative and based on general SAR principles for this class of compounds.

Conformational Flexibility and Tautomerism in Ligand-Target Binding

The ability of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid to adopt different conformations and exist in various tautomeric forms is crucial for its interaction with biological targets.

Conformational Flexibility:

Tautomerism:

Pyrazole-containing compounds can exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, this would involve the hydrogen on the pyrazole nitrogen shifting to the other nitrogen, which is not possible as it is a 1-substituted pyrazole. However, in related pyrazole systems, the presence of different tautomers in equilibrium can be significant. The relative stability of these tautomers can be influenced by substituents and the surrounding solvent environment. researchgate.net The specific tautomeric form present can have a profound impact on the molecule's hydrogen bonding capabilities and, consequently, its binding affinity to a biological target. For instance, one tautomer may be able to form a crucial hydrogen bond with a receptor that the other cannot.

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a key physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.

For 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives, lipophilicity plays a multifaceted role:

Membrane Permeability: An optimal level of lipophilicity is required for the compound to pass through biological membranes and reach its site of action.

Binding to Target Proteins: The binding of a ligand to its target often involves hydrophobic interactions. The lipophilicity of the molecule contributes to the strength of these interactions.

Solubility: While increased lipophilicity can enhance binding, it may also lead to decreased aqueous solubility, which can be a limiting factor for bioavailability.

A quantitative structure-activity relationship (QSAR) can be established to correlate the lipophilicity of a series of analogs with their biological activity. ej-chem.orgnih.gov Generally, for a given series of compounds, there is an optimal range of lipophilicity for maximum activity. Deviations from this range, either by being too hydrophilic or too lipophilic, can lead to a decrease in potency.

The following table illustrates a hypothetical correlation between the calculated logP (cLogP) and the anti-inflammatory activity for a series of analogs of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

| Compound ID | Substituent (R) | cLogP | Anti-inflammatory Activity (IC50, µM) |

| F | H | 2.5 | 15.2 |

| G | 4'-F | 2.9 | 10.8 |

| H | 4'-Cl | 3.2 | 8.5 |

| I | 4'-CH₃ | 3.0 | 9.7 |

| J | 4'-OCH₃ | 2.7 | 12.1 |

This table is for illustrative purposes to demonstrate the general trend between lipophilicity and activity in related compound series.

Advanced Applications in Material Science Research

Development of Luminescent and Fluorescent Materials

The inherent electronic structure of the pyrazole (B372694) ring makes it a promising component for creating new luminescent and fluorescent materials. Pyrazole derivatives are recognized for their fluorescent properties, which include high quantum yields and good photostability. rsc.org The combination of the pyrazole heterocycle with the benzoic acid group in 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid can lead to materials with unique photophysical characteristics.

Research into related heterocyclic compounds, such as indazole-carboxylic acids, has shown that they can form photoluminescent coordination polymers. mdpi.com These materials often exhibit strong light absorption and emission properties, driven by π*←π electronic transitions centered on the ligand. mdpi.com The aromatic nature of both the pyrazole and benzene (B151609) rings in 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid suggests it could serve as a ligand in similar metal-organic frameworks (MOFs) or coordination polymers, potentially enhancing luminescence through crystal-induced effects. mdpi.com The specific emission properties, such as wavelength and quantum yield, can be tuned by modifying the substituents on the pyrazole or benzene rings, offering a pathway to design materials for specific applications like sensors and bioimaging. rsc.org

Table 1: Potential Photophysical Properties of Pyrazole-Based Materials

| Property | Observation in Related Compounds | Potential for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid |

|---|---|---|

| Fluorescence | Pyrazole derivatives show strong fluorescence with high quantum yields. rsc.org | The pyrazole core suggests inherent fluorescent capabilities. |

| Luminescence | Indazole-carboxylate ligands form luminescent coordination polymers with d¹⁰ metals. mdpi.com | Can act as a ligand to create novel luminescent metal-organic frameworks. |

| Solvatochromism | Pyrazole derivatives are known to exhibit solvatochromic effects. researchgate.net | Potential for use in polarity-sensitive fluorescent probes. |

| Tunability | Substituents on the pyrazole ring influence emission wavelengths. rsc.org | The methyl and carboxyl groups provide sites for further functionalization to tune optical properties. |

Exploration in Optoelectronic Devices (e.g., Electroluminescence, Organic Light-Emitting Diodes)

The application of pyrazole derivatives in optoelectronic devices, particularly organic light-emitting diodes (OLEDs), is an area of extensive investigation. researchgate.net These compounds often possess favorable photophysical properties, such as high hole-transport efficiency and excellent emission behavior, making them suitable for use as multifunctional materials in OLEDs. researchgate.netresearchgate.net